molecular formula C12H13NO3 B11886038 1-(ethoxymethyl)-1H-indole-2-carboxylic acid CAS No. 923603-78-5

1-(ethoxymethyl)-1H-indole-2-carboxylic acid

Katalognummer: B11886038
CAS-Nummer: 923603-78-5
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: AGDWODSNABMKAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Ethoxymethyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound features an ethoxymethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the ring. Its unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxymethyl)-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with indole, a common starting material in organic synthesis.

    Ethoxymethylation: The nitrogen atom of the indole ring is ethoxymethylated using ethoxymethyl chloride in the presence of a base such as sodium hydride.

    Carboxylation: The carboxylic acid group is introduced at the second position of the indole ring through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Ethoxymethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Ethoxymethyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a probe to study biological pathways.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(ethoxymethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-1H-indole-2-carboxylic acid
  • 1-Benzyl-1H-indole-2-carboxylic acid
  • 1-(Methoxymethyl)-1H-indole-2-carboxylic acid

Comparison: 1-(Ethoxymethyl)-1H-indole-2-carboxylic acid is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The ethoxymethyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

923603-78-5

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

1-(ethoxymethyl)indole-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-2-16-8-13-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-7H,2,8H2,1H3,(H,14,15)

InChI-Schlüssel

AGDWODSNABMKAN-UHFFFAOYSA-N

Kanonische SMILES

CCOCN1C2=CC=CC=C2C=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.